Enantiopurity and Stereochemical Definition
The D-configuration of the β³-amino acid backbone is essential for specific biological activities. Substitution with the L-enantiomer (Boc-L-beta-homoglutamine) leads to a complete inversion of stereochemistry, which can drastically alter a peptide's three-dimensional structure and, consequently, its interaction with chiral biological targets. While the Boc-D-beta-homoglutamine building block is supplied with a minimum purity of 95-97% , it is the precise (R)-stereochemistry at the β-carbon that is the primary differentiating factor, enabling the synthesis of D-β-peptides with defined and predictable conformations [1].
| Evidence Dimension | Absolute Stereochemistry |
|---|---|
| Target Compound Data | D-configuration ((R)-enantiomer) |
| Comparator Or Baseline | Boc-L-beta-homoglutamine (S-enantiomer) |
| Quantified Difference | Complete stereochemical inversion (D vs. L) |
| Conditions | Molecular structure (IUPAC: (3R)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid) |
Why This Matters
Procuring the correct D-enantiomer is non-negotiable for projects requiring a specific peptide conformation, as the L-form can result in a functionally distinct or inactive molecule.
- [1] Gellman, S. H. (2013). Beta-amino acids. U.S. Patent Application Publication No. US 2013/0023453 A1. View Source
